molecular formula C12H18ClNO B13288326 4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol

4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol

Cat. No.: B13288326
M. Wt: 227.73 g/mol
InChI Key: MOXWTOQJBJDNME-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group at the fourth position and an amino-methyl group substituted with a pentan-3-yl chain at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and pentan-3-ylamine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chloro-2-hydroxymethylphenol.

    Amination: The intermediate is then reacted with pentan-3-ylamine under controlled conditions to introduce the amino-methyl group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-2-quinone derivatives.

    Reduction: Formation of 4-hydroxy-2-{[(pentan-3-yl)amino]methyl}phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as antimicrobial coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with tubulin, a protein involved in cell division.

    Pathways Involved: By inhibiting tubulin polymerization, the compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol Analogues: These compounds have similar structures but with variations in the substituents on the phenol ring or the amino-methyl group.

    Phenol Derivatives: Compounds like 4-chloro-2-methylphenol and 4-chloro-2-aminophenol share structural similarities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer research, distinguishing it from other phenol derivatives.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-2-[(pentan-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H18ClNO/c1-3-11(4-2)14-8-9-7-10(13)5-6-12(9)15/h5-7,11,14-15H,3-4,8H2,1-2H3

InChI Key

MOXWTOQJBJDNME-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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